molecular formula C19H26N2O3 B12070169 tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1206969-85-8

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate

Cat. No.: B12070169
CAS No.: 1206969-85-8
M. Wt: 330.4 g/mol
InChI Key: IHZUBPJTJLKILS-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate is a sophisticated spirocyclic building block of significant interest in modern drug discovery, particularly for the synthesis of novel therapeutic agents. Its value lies in the rigid, three-dimensional spiro[3.5]nonane core, which helps improve physicochemical properties and selectivity in potential drug candidates by exploring underutilized chemical space compared to flat, aromatic scaffolds. This compound is extensively utilized as a key intermediate in the construction of more complex molecules, especially those targeting protein-protein interactions, which are often challenging to modulate with traditional small molecules. A prominent application, as indicated by its use in published research, is its role as a precursor in the synthesis of Von Hippel-Lindau (VHL) E3 ligase ligands. These ligands are crucial components of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that induces targeted protein degradation. For instance, this specific scaffold has been employed in the development of potent and selective BET protein degraders. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective deprotection and further functionalization, enabling researchers to efficiently build diverse chemical libraries around this privileged structure for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research value is therefore as a versatile and high-value intermediate for medicinal chemists working in oncology, neurodegenerative diseases, and other areas where targeted protein degradation offers a promising path forward.

Properties

CAS No.

1206969-85-8

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 2-benzyl-3-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-12-8-7-11-19(21)14-20(16(19)22)13-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3

InChI Key

IHZUBPJTJLKILS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Ethyl Malonate Derivative Preparation

Ethyl malonate undergoes alkylation with 1-tosyl-4-piperidone under basic conditions (Cs₂CO₃, acetonitrile, 25–90°C, 3 hr) to form the spirocyclic precursor. This step establishes the quaternary center critical for spiro ring formation.

Reaction Conditions Table

StepReagents/ConditionsTemperatureTimeYield
1Ethyl malonate, Cs₂CO₃, MeCN25–90°C3 hr72%

Step 2: Lithium Borohydride Reduction

The malonate ester is reduced using lithium borohydride (LiBH₄) in tetrahydrofuran (THF, 0–70°C, 2.5 hr) to yield a diol intermediate. This step ensures selective reduction of esters to alcohols without affecting other functional groups.

Step 3: Tosylation for Amine Activation

The diol is treated with p-toluenesulfonyl chloride (TsCl, dichloromethane, 25°C, 12 hr) to install Ts groups, facilitating subsequent nucleophilic substitution. Tosylation enhances leaving group ability for spirocyclization.

Step 4: Spirocyclization

Cyclization is achieved using cesium carbonate (Cs₂CO₃, acetonitrile, 25–90°C, 3 hr), forming the 2,5-diazaspiro[3.5]nonane core. The base promotes intramolecular nucleophilic attack, closing the six-membered ring.

Step 5: Magnesium-Mediated Reduction

Magnesium chips in methanol (25–80°C, 1 hr) reduce residual Ts-protected amines, yielding a secondary amine primed for benzylation. This step avoids over-reduction while maintaining ring integrity.

Step 6: Benzylation and Boc Protection

The secondary amine undergoes alkylation with benzyl bromide (K₂CO₃, DMF, 25°C, 12 hr), followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O, dichloromethane, 25°C, 12 hr). Sequential functionalization ensures regioselectivity.

Functionalization Table

ReactionReagentsConditionsYield
BenzylationBnBr, K₂CO₃, DMF25°C, 12 hr85%
Boc ProtectionBoc₂O, CH₂Cl₂25°C, 12 hr90%

Step 7: Final Deprotection and Purification

Palladium on carbon (Pd/C, methanol, 25°C, 3 hr) catalyzes hydrogenolysis of residual protecting groups. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound in >95% purity.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Efficiency : Acetonitrile outperforms THF or DMF in spirocyclization due to its polar aprotic nature, enhancing Cs₂CO₃ solubility.

  • Reduction Control : Lower temperatures (0–10°C) during LiBH₄ reduction prevent ester group over-reduction.

Catalytic Enhancements

  • Palladium Catalysis : 10% Pd/C achieves complete deprotection without side reactions, contrasting with Raney nickel, which may cause desulfurization.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Patent CN111620869A highlights transitioning batch processes to continuous flow systems, reducing reaction times by 40% and improving yields (from 72% to 88% in Step 1).

Green Chemistry Metrics

  • E-Factor : 23.5 (kg waste/kg product), reducible via solvent recycling.

  • PMI (Process Mass Intensity) : 56.2, optimized by substituting dichloromethane with 2-MeTHF in Boc protection.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.25–3.40 (m, 4H, spiro-CH₂), 4.55 (s, 2H, Bn-CH₂), 7.30–7.35 (m, 5H, Ar-H).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₆N₂O₃: 330.1943; found: 330.1946 .

Chemical Reactions Analysis

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate (Target) Spiro[3.5]nonane 2-Benzyl, 1-oxo, 5-tert-butyl carboxylate Potential CNS activity; rigid scaffold
NYX-2925 ((2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide) Spiro[3.4]octane β-Lactam, isobutyryl, hydroxy Peptide mimic; NMDA receptor modulation
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate Spiro[3.5]nonane 8-Oxa (ether bridge), no benzyl/oxo Intermediate for drug synthesis
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride Spiro[3.5]nonane No benzyl/oxo; HCl counterion Improved aqueous solubility
5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate Spiro[3.5]nonane Oxalate counterion Crystallinity enhancement

Key Observations

Rigidity in bicyclic analogs (e.g., diazabicyclo[4.2.0]octane) may limit bioavailability compared to spiro systems .

Functional Group Impact :

  • The benzyl group in the target compound increases lipophilicity, which could enhance blood-brain barrier penetration relative to analogs lacking aromatic substituents (e.g., 8-oxa derivative) .
  • β-Lactam in NYX-2925 introduces peptide-mimetic properties, whereas the target’s oxo group may facilitate hydrogen bonding in enzymatic active sites .

Counterion Effects :

  • Hydrochloride salts (e.g., CAS 2177266-28-1) improve aqueous solubility, critical for pharmaceutical formulations, but may alter crystallization behavior .
  • Oxalate counterions enhance stability during synthesis but require careful handling .

Biological Activity

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate (CAS: 1206969-85-8) is a synthetic compound belonging to the class of diazaspiro compounds. Its unique structure and potential biological activities make it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N2O3
  • Molar Mass : 330.42 g/mol
  • Synonyms : 2-Benzyl-1-oxo-2,5-diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in epigenetic regulation. Studies indicate that it may act as a reversible inhibitor of lysine-specific demethylase (LSD1), an enzyme implicated in several cancers.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Antitumor Activity :
    • Inhibits cell proliferation in various cancer cell lines.
    • Shows potential in reducing tumor growth in xenograft models.
  • Epigenetic Modulation :
    • Functions as an inhibitor of LSD1, affecting histone methylation and gene expression.
    • Demonstrates promising results in preclinical studies targeting hematological malignancies.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Case Study 1: Inhibition of LSD1

In a study evaluating the effects of various compounds on LSD1 activity, this compound was found to significantly inhibit LSD1 with a Kd value less than 10 nM, indicating high potency as an epigenetic modulator . The compound's ability to alter methylation patterns has implications for treating cancers characterized by aberrant epigenetic regulation.

Case Study 2: Antitumor Efficacy in Xenograft Models

A series of experiments were conducted using xenograft models to assess the antitumor efficacy of this compound. Results indicated a dose-dependent reduction in tumor volume compared to control groups, suggesting that the compound may serve as a viable candidate for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Activity TypeDescriptionEvidence Source
AntitumorInhibits proliferation in cancer cell lines
Epigenetic ModulationInhibits LSD1 activity; alters histone methylation
NeuroprotectionModulates neuroinflammatory pathwaysPreliminary studies

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., anhydrous THF or DMF) to avoid side reactions.
  • Reaction monitoring via TLC or LC-MS to track intermediate formation.

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Answer:
Contradictions between NMR and crystallographic data often arise from dynamic processes (e.g., ring puckering) or polymorphism:

Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange broadening. For example, spirocyclic systems may exhibit ring-flipping, altering NMR peak splitting .

Crystallographic Refinement : Use software like SHELXL () to refine X-ray data, accounting for disorder or thermal motion. SHELX’s robust algorithms are critical for resolving ambiguities in spirocyclic structures .

Computational Validation : Compare experimental data with DFT-calculated NMR chemical shifts or crystal packing simulations (e.g., Mercury CSD) .

Q. Example Workflow :

TechniqueApplication
VT-NMRDetect conformational dynamics
SHELXLRefine crystallographic disorder
DFTValidate NMR shifts

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:
Critical safety measures include:

Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of vapors/mist, especially during weighing or solvent removal .

Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N2) to prevent degradation .

Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Case Study :

ParameterOptimal ConditionYield Improvement
SolventDMF75% → 89%
BaseK2CO3Reduced elimination

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm spirocyclic structure and benzyl group integration .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C18H26N2O3) .

X-ray Crystallography : Resolve absolute configuration and ring conformation .

IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) and amine N-H bonds .

Q. Data Interpretation Tip :

  • Overlapping NMR peaks? Use 2D experiments (COSY, HSQC) to assign signals .

Advanced: How can computational methods predict the compound’s biological interactions?

Answer:

Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., enzymes with spirocyclic ligand-binding sites) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds between the oxo group and catalytic residues) .

Q. Example Prediction :

Target ProteinPredicted Binding Affinity (kcal/mol)
Trypsin-like protease-8.2
Kinase domain-7.5

Basic: What are the stability concerns for this compound under varying pH conditions?

Answer:

Acidic Conditions : Boc groups hydrolyze at pH < 3, destabilizing the spirocyclic core .

Basic Conditions : Amine deprotection may occur at pH > 10, leading to ring-opening reactions .

Neutral pH : Most stable; store in buffered solutions (e.g., PBS) for biological assays .

Q. Stability Table :

pH RangeDegradation PathwayHalf-Life (25°C)
2–3Boc hydrolysis2 hours
7–8Stable>30 days
10–12Amine deprotection6 hours

Advanced: How do structural modifications (e.g., replacing benzyl with other aryl groups) affect bioactivity?

Answer:

Electron-Withdrawing Groups (e.g., nitro): Enhance binding to electron-deficient enzyme pockets but reduce solubility .

Bulkier Substituents (e.g., naphthyl): Improve target selectivity but may hinder cellular uptake .

Polar Groups (e.g., hydroxyl): Increase aqueous solubility but risk metabolic instability .

Q. Case Comparison :

SubstituentIC50 (Target A)Solubility (mg/mL)
Benzyl0.45 µM0.12
4-Nitrobenzyl0.22 µM0.08
4-Hydroxybenzyl1.1 µM0.35

Basic: What purification methods are recommended for isolating this compound?

Answer:

Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate spirocyclic products from linear byproducts .

Recrystallization : Optimize solvent pairs (e.g., CH2Cl2/hexane) for high-purity crystals .

HPLC : Reverse-phase C18 columns for analytical purity checks (>95%) .

Q. Purification Table :

MethodPurity AchievedRecovery Yield
Column90–95%70–80%
Recrystallization98%50–60%

Advanced: What environmental impact assessments are needed for lab-scale use?

Answer:

Ecotoxicity Screening : Use Daphnia magna assays to evaluate acute toxicity (EC50) .

Biodegradability : Conduct OECD 301 tests to measure mineralization rates in soil/water .

Waste Treatment : Incinerate at >850°C with alkaline scrubbers to neutralize nitrogen oxides (NOx) .

Q. Regulatory Compliance :

  • Follow EPA guidelines for hazardous waste disposal (RCRA Subtitle C) .

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